

In-Depth Technical Guide: Physicochemical Properties of 3-(3-Fluorophenoxy)propanoic Acid

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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)propanoic acid

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Introduction

3-(3-Fluorophenoxy)propanoic acid is a halogenated aromatic carboxylic acid. Its structural features, including a fluorinated phenyl ring, an ether linkage, and a propanoic acid moiety, make it a compound of interest in medicinal chemistry and materials science. The presence and position of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(3-Fluorophenoxy)propanoic acid**, offering a valuable resource for researchers engaged in its synthesis, characterization, and application. Due to a scarcity of direct experimental data for the 3-fluoro isomer, this guide also includes computed data and experimental values for structurally related isomers to provide a comparative context.

Physicochemical Data

The quantitative physicochemical data for **3-(3-Fluorophenoxy)propanoic acid** and its related isomers are summarized in the tables below. It is crucial to note that much of the available data for the target compound is computationally predicted.

Table 1: Core Physicochemical Properties of 3-(3-Fluorophenoxy)propanoic Acid

Property	Value	Data Type	Source
Molecular Formula	C ₉ H ₉ FO ₃	-	ChemScene[1]
Molecular Weight	184.16 g/mol	-	ChemScene[1]
Melting Point	No Data Available	Experimental	-
Boiling Point	No Data Available	Experimental	-
pKa (acid dissociation constant)	No Data Available	Experimental	-
logP (octanol-water partition coefficient)	1.6792	Computed	ChemScene[1]
Topological Polar Surface Area (TPSA)	46.53 Å ²	Computed	ChemScene[1]
Hydrogen Bond Acceptors	2	Computed	ChemScene[1]
Hydrogen Bond Donors	1	Computed	ChemScene[1]
Rotatable Bonds	4	Computed	ChemScene[1]
Aqueous Solubility	No Data Available	Experimental	-

Table 2: Experimental Physicochemical Properties of Structural Isomers and Related Compounds

Compound	Melting Point (°C)	Boiling Point (°C)
3-(4-Fluorophenoxy)propanoic acid	81-87	170-175 @ 55-60 Torr
(+)-2-(3-Chlorophenoxy)propionic acid	113	100 @ 1.5 mm Hg[2]
3-Phenoxypropionic acid (unsubstituted)	97.5	No Data Available

Note: The data for isomers and related compounds are provided for estimation and comparison purposes. Physicochemical properties can vary significantly with changes in substituent position.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic acids like **3-(3-Fluorophenoxy)propanoic acid** are outlined below. These are generalized procedures and may require optimization for the specific compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of the dry, crystalline **3-(3-Fluorophenoxy)propanoic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure

compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is determined for liquid compounds at atmospheric or reduced pressure.

Methodology: Distillation

- **Apparatus:** A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.
- **Procedure:** A sample of **3-(3-Fluorophenoxy)propanoic acid** is placed in the distillation flask with a few boiling chips. The apparatus is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

- **Solution Preparation:** A known concentration of **3-(3-Fluorophenoxy)propanoic acid** is dissolved in a suitable solvent, typically a water-cosolvent mixture if the compound has low water solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Monitoring:** The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

- **System Preparation:** n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- **Partitioning:** A known amount of **3-(3-Fluorophenoxy)propanoic acid** is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
- **Equilibration:** The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- **Phase Separation and Analysis:** The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development and environmental fate assessment.

Methodology: Equilibrium Shake-Flask Method

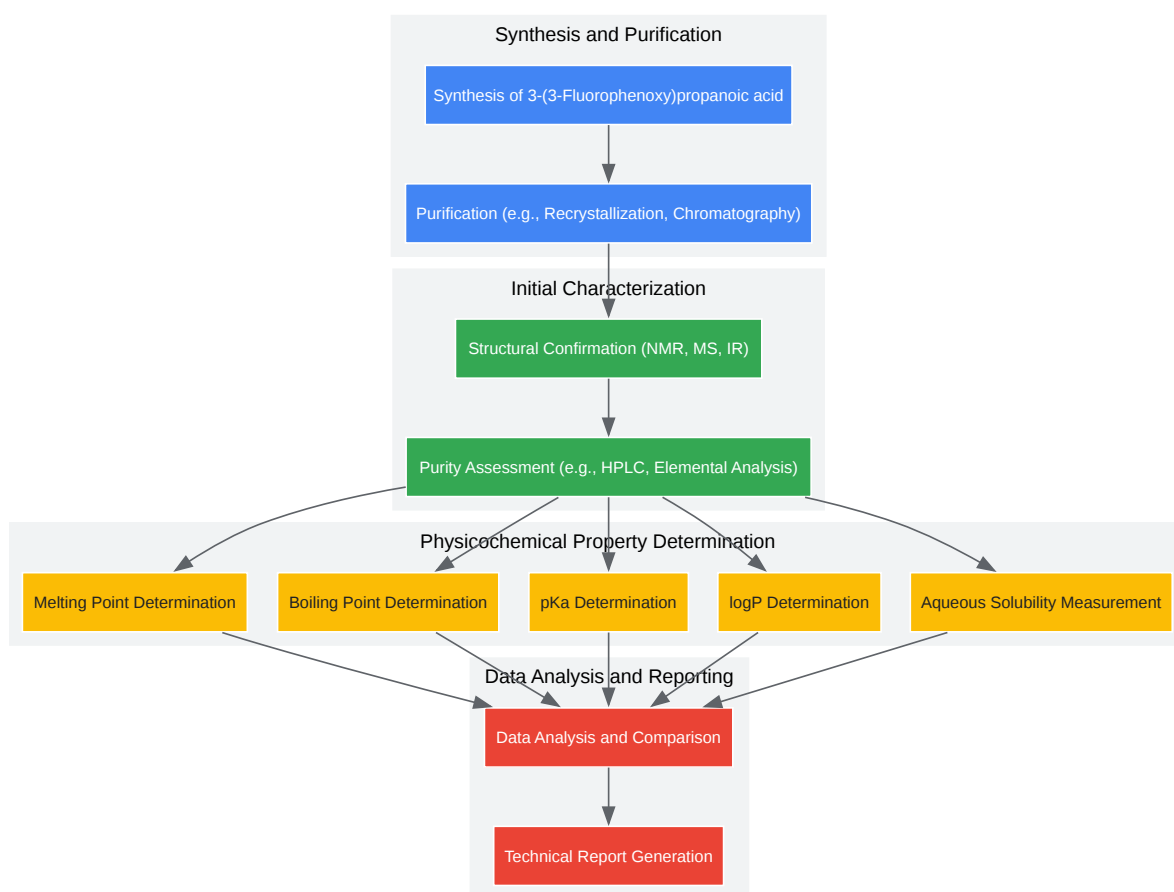
- **Sample Preparation:** An excess amount of solid **3-(3-Fluorophenoxy)propanoic acid** is added to a known volume of water in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

- **Sample Processing:** The suspension is filtered or centrifuged to remove the undissolved solid.
- **Analysis:** The concentration of the dissolved compound in the clear aqueous solution is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like **3-(3-Fluorophenoxy)propanoic acid**.



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Figure 1. General workflow for physicochemical characterization.

Conclusion

This technical guide has synthesized the available physicochemical information for **3-(3-Fluorophenoxy)propanoic acid**. While direct experimental data for several key properties remain to be determined, the provided computed data and comparative values for related isomers offer a solid foundation for researchers. The detailed experimental protocols serve as a practical guide for obtaining the necessary empirical data. A thorough understanding of these fundamental properties is paramount for the rational design of future experiments and the successful application of this compound in drug discovery and other scientific endeavors. Further experimental investigation is highly encouraged to fully elucidate the physicochemical profile of **3-(3-Fluorophenoxy)propanoic acid**.

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